
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C17H21Cl2N3O2S and its molecular weight is 402.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
One area of application is in anticancer research. Derivatives of piperidine, a core structure related to the compound , have been synthesized and evaluated for their anticancer properties. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising results as anticancer agents, indicating their potential therapeutic usefulness against cancer cells. This suggests that similar compounds, including those related to "1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine," could be explored for anticancer applications (Rehman et al., 2018).
Antimicrobial and Antifungal Activity
Another significant area of research is the exploration of antimicrobial and antifungal activities. Synthesis of novel compounds with structural similarities has led to discoveries of new antimicrobial agents. For example, certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been prepared and showed potent antimicrobial activities against pathogens affecting plants like tomatoes, demonstrating their potential as antimicrobial agents (Vinaya et al., 2009).
Neurological Disease Treatment
Compounds with the piperidine moiety have also been investigated for their potential in treating neurological diseases, including Alzheimer's disease. The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was aimed at evaluating new drug candidates for Alzheimer’s disease, highlighting the relevance of such compounds in developing treatments for neurodegenerative disorders (Rehman et al., 2018).
Enzyme Inhibition for Drug Development
The compound and its related derivatives may serve as key elements in the development of enzyme inhibitors, which are crucial for drug development. For instance, synthesis and evaluation of sulfonyl hydrazones incorporating piperidine derivatives have shown significant biological activities, including antioxidant capacity and anticholinesterase activity. These activities are vital in the search for new therapeutic agents, particularly in the treatment of diseases where oxidative stress and enzyme dysregulation are implicated (Karaman et al., 2016).
Propiedades
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O2S/c1-12-9-17(16(19)10-15(12)18)25(23,24)22-6-3-14(4-7-22)11-21-8-5-20-13(21)2/h5,8-10,14H,3-4,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDKLXMZKCPIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


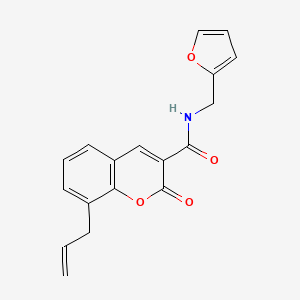
![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)
![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
![4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886782.png)
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)
![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
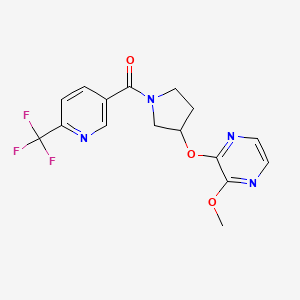
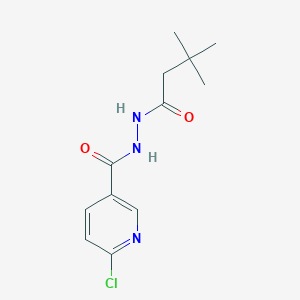
![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)

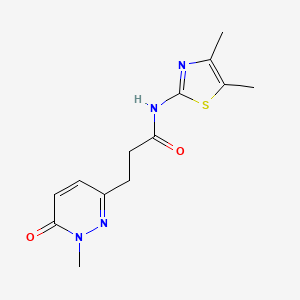
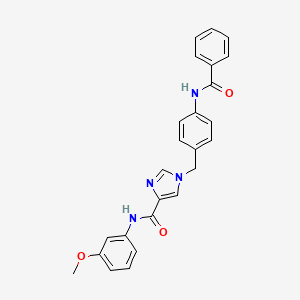
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886796.png)